Tetralin hydroperoxide

Description

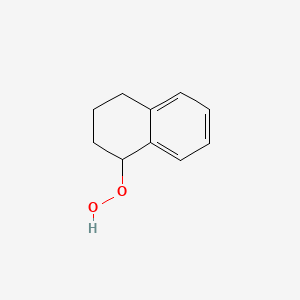

Structure

3D Structure

Properties

IUPAC Name |

1-hydroperoxy-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBMNCRJFZGXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | TETRALIN HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903935 | |

| Record name | Tetralin 1-hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroperoxide formed by the oxidation of tetralin, a DuPont product, used as a turpentine replacement. The technical grade hydroperoxide is a liquid and will have a residual odor of benzene/menthol. | |

| Record name | TETRALIN HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

771-29-9, 26447-24-5 | |

| Record name | TETRALIN HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthalenyl hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetralin hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydro-1-hydroperoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetralin 1-hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Autoxidation of Tetralin for Tetralin Hydroperoxide Formation

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. In the case of tetralin, this process leads to the formation of this compound.

The autoxidation of tetralin proceeds through a free-radical chain reaction mechanism. The process is initiated by the formation of free radicals, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract a hydrogen atom from a tetralin molecule, propagating the chain and forming this compound. rsc.org The primary product of this reaction is α-tetralin hydroperoxide.

The key steps in the mechanism are:

Initiation: Formation of initial radicals.

Propagation: Reaction of radicals with oxygen to form peroxy radicals, followed by hydrogen abstraction from tetralin to form this compound and a new radical.

Termination: Combination of radicals to form non-radical products.

Initially, the majority of the oxygen consumed, over 99%, contributes to the formation of hydroperoxide. rsc.org As the reaction progresses, this compound accumulates in the reaction mixture. rsc.org

The autoxidation of tetralin exhibits distinct kinetic stages. rsc.org These stages are characterized by changes in the rate of oxygen uptake and peroxide accumulation.

Induction Period: This initial stage is characterized by a slow, but accelerating, reaction rate as this compound begins to accumulate. rsc.org The presence of a small amount of this compound at the start of the reaction can eliminate this induction period. dtic.mil

Constant Rate Period: Following the induction period, the reaction enters a phase of constant oxygen uptake. rsc.org During this stage, the rate of formation of the hydroperoxide is greater than its rate of decomposition. rsc.org

Decreasing Rate Period: In the final stage, the rate of oxygen uptake decreases. rsc.org This is due to the formation of a complex mixture of reaction products. rsc.org

The yield of this compound from the autoxidation of tetralin is significantly influenced by various reaction conditions, including temperature and pressure.

A study on the oxidation of tetralin at high temperatures revealed the effect of these parameters on the rate of oxidation and the extent of hydroperoxide formation. onepetro.org The rate of autoxidation generally increases with an increase in the initial concentration of tetralin and the rate of airflow. acs.org For instance, the oxidation of tetralin can be carried out by passing a finely dispersed stream of oxygen through it at a constant temperature of 70°C. orgsyn.org This process typically continues until the peroxide content reaches 25-30%, which can take between 24 and 48 hours. orgsyn.org

Controlling the temperature is crucial, as higher temperatures can lead to the decomposition of the desired hydroperoxide product. For example, in the absence of a catalyst, the oxidation of tetralin is optimally carried out between 50°C and 100°C, with a preferred range of 70°C to 90°C, to achieve a conversion of 25 to 35 percent by weight to this compound. google.com

The availability of oxygen also plays a key role in determining the product selectivity of tetralin oxidation. researchgate.net

Catalytic Synthesis Approaches for this compound

To enhance the efficiency and selectivity of this compound synthesis, various catalytic approaches have been developed. These methods often employ metal-based catalysts to control the reaction pathways.

Metal salts are widely used as catalysts in the oxidation of tetralin to this compound. orgsyn.orglookchem.comorgsyn.orgchemicalbook.com

Cobalt Salts: Cobalt naphthenate is a commonly used catalyst for this process. orgsyn.orglookchem.comorgsyn.orgchemicalbook.com The presence of cobalt ions can activate the oxidation of tetralin. dtic.mil Studies have shown that the rate of oxidation of tetralin in the presence of cobaltous acetate (B1210297) approaches a steady maximum value. dtic.mil However, at high concentrations, cobalt can also act as an inhibitor of the oxidation. cdnsciencepub.com The anion of the cobalt salt can also influence the reaction, with cobalt stearate (B1226849) and pivalate (B1233124) showing different critical concentrations for inhibition compared to cobalt decanoate. cdnsciencepub.com

Manganese Salts: Manganese stearate is another effective catalyst for the oxidation of tetralin. orgsyn.orglookchem.comorgsyn.orgchemicalbook.com Similar to cobalt, manganese can also terminate reaction chains and act as an inhibitor at high concentrations. cdnsciencepub.com

Ceric Salts: Ceric stearate and ceric naphthenate have also been employed as catalysts in the synthesis of this compound. orgsyn.orglookchem.comorgsyn.orgchemicalbook.com

The table below summarizes the effect of different metal salt catalysts on the oxidation of tetralin.

| Catalyst | Effect on Tetralin Oxidation | Reference |

| Cobalt Naphthenate | Catalyzes the oxidation of tetralin to this compound. orgsyn.orglookchem.comorgsyn.orgchemicalbook.com | , orgsyn.org, lookchem.com, orgsyn.org, chemicalbook.com |

| Manganese Stearate | Acts as a catalyst for tetralin oxidation. orgsyn.orglookchem.comorgsyn.orgchemicalbook.com | , orgsyn.org, lookchem.com, orgsyn.org, chemicalbook.com |

| Ceric Stearate/Naphthenate | Used as catalysts in the synthesis of this compound. orgsyn.orglookchem.comorgsyn.orgchemicalbook.com | , orgsyn.org, lookchem.com, orgsyn.org, chemicalbook.com |

| Cobalt Acetate | Activates the oxidation of tetralin, leading to a steady maximum rate of oxidation. dtic.mil | dtic.mil |

Metalloporphyrins have emerged as effective catalysts for the selective oxidation of hydrocarbons, including tetralin. researchgate.net These catalysts can direct the reaction towards the formation of α-tetralin hydroperoxide as the major product, with only minor amounts of other oxidation products like α-tetralone and α-tetralol being formed. researchgate.netcjcatal.com

An efficient two-step process for the preparation of α-tetralone from tetralin involves the initial oxidation of tetralin to α-tetralin hydroperoxide using a metalloporphyrin catalyst. researchgate.netcjcatal.com Chiral ruthenium and manganese porphyrins have been shown to catalyze the amidation of tetralin. nih.gov The decomposition of hydroperoxides in the presence of metalloporphyrins is a crucial step that affects the selectivity and rate of the oxidation reaction. researchgate.net

Transition Metal Salt Tandem Catalysis

Transition metal salt tandem catalysis represents a significant strategy in the synthesis of this compound and its subsequent conversion to other valuable chemicals. This approach often involves a two-step process where tetralin is first oxidized to form this compound, which is then decomposed by a second catalyst in the same reaction vessel.

An efficient method for this transformation involves the initial aerobic oxidation of tetralin to α-tetralin hydroperoxide, facilitated by a metalloporphyrin catalyst. cjcatal.comresearchgate.net Following this, a catalytic amount of a water-soluble transition metal salt, such as an iron or copper salt, is introduced to the solution. cjcatal.comresearchgate.net This second catalyst promotes the decomposition of the α-tetralin hydroperoxide into α-tetralone. cjcatal.comresearchgate.net The primary product of the initial metalloporphyrin-catalyzed oxidation is α-tetralin hydroperoxide, with only minor amounts of α-tetralone and α-tetralol being formed. cjcatal.comresearchgate.net Simple salts like cuprous (Cu(I)) and ferrous (Fe(II)) ions have been shown to be effective in decomposing α-tetralin hydroperoxide to α-tetralone, with ferrous ion providing the best results. cjcatal.comresearchgate.net

The catalytic effect of transition metal salts, such as cobalt acetate, on the autoxidation of tetralin has been observed to reach a plateau at a certain catalyst concentration. cdnsciencepub.comcdnsciencepub.com This limiting rate of oxidation at high cobalt concentrations is attributed to the establishment of a steady-state concentration of the hydroperoxide. cdnsciencepub.comcdnsciencepub.com This occurs when the rate of hydroperoxide formation is balanced by its rate of decomposition into free radicals, a process catalyzed by the metal salt. cdnsciencepub.com

Metal-organic frameworks (MOFs) containing Cu²⁺ centers have also been investigated as catalysts for the aerobic oxidation of activated alkanes like tetralin. semanticscholar.org These MOFs can be utilized in a tandem catalytic system. For example, a MOF can first catalyze the oxidation of an alkane to its hydroperoxide, which is then used by another catalyst, such as Ti-MCM-41, for the epoxidation of olefins in the same reaction pot. semanticscholar.org

The influence of various factors such as the specific metal ion, the amount of catalyst used, and the reaction temperature on both the aerobic oxidation of tetralin and the decomposition of α-tetralin hydroperoxide have been the subject of detailed studies. cjcatal.comresearchgate.net

Interactive Data Table: Transition Metal Salt Tandem Catalysis for Tetralin Oxidation

| Catalyst System | Substrate | Oxidant | Primary Product(s) | Key Findings |

| Metalloporphyrin / Fe or Cu salts | Tetralin | Air | α-Tetralin hydroperoxide, α-Tetralone | Two-step process; metalloporphyrin forms the hydroperoxide, and the metal salt decomposes it to the ketone. cjcatal.comresearchgate.net |

| Cobalt acetate | Tetralin | Oxygen | α-Tetralin hydroperoxide | The rate of oxidation becomes limited by the steady-state concentration of the hydroperoxide. cdnsciencepub.comcdnsciencepub.com |

| Cu-MOFs / Ti-MCM-41 | Tetralin, Olefin | Air | This compound, Epoxide | Tandem reaction where the MOF produces the hydroperoxide used by the second catalyst for epoxidation. semanticscholar.org |

Decomposition Mechanisms and Kinetics of Tetralin Hydroperoxide

Thermal Decomposition Pathways

The principal initiating step in the thermal decomposition of tetralin hydroperoxide is the unimolecular homolysis of the weak oxygen-oxygen (O-O) bond. rsc.org This bond cleavage results in the formation of two distinct free radicals: an alkoxyl radical (C₁₀H₁₁O•) and a hydroxyl radical (•OH). rsc.orgrsc.org This primary process is considered the slow, rate-determining step that provides the free radicals necessary for subsequent reactions. rsc.org

The reaction can be represented as: C₁₀H₁₁OOH → C₁₀H₁₁O• + •OH rsc.org

The generation of these free radicals is a critical feature of hydroperoxide chemistry and is responsible for initiating autoxidation and polymerization processes. rsc.org Evidence for the presence of these radicals includes the ability of decomposing this compound to catalyze the polymerization of olefins, a characteristic reaction of free radicals. rsc.org

Following the initial homolytic cleavage, the resulting radical pair can undergo transformations within the immediate vicinity, influenced by the surrounding solvent molecules. rsc.org A significant pathway is an intramolecular change that leads directly to the formation of α-tetralone and a molecule of water. rsc.org This process is distinct from the free-radical reactions that occur when the radicals escape into the bulk solution. rsc.org It is believed that a substantial portion, in some cases about half, of the this compound decomposes via this non-radical, intramolecular pathway. rsc.org

A minor molecular rearrangement can also occur, leading to the formation of by-products such as γ-o-hydroxyphenylbutaldehyde. rsc.org

The thermal decomposition of this compound yields two primary products: α-tetralone (a ketone) and α-tetralol (an alcohol). cjcatal.comresearchgate.netresearchgate.netcdnsciencepub.com The relative yields of these products are a key indicator of the competing decomposition mechanisms. rsc.orgcdnsciencepub.com α-Tetralone is formed largely through intramolecular rearrangement and reactions within the solvent cage, while α-tetralol is primarily the result of true free-radical reactions that take place after the radicals have dispersed. rsc.org

Studies have quantified the product distribution under various conditions. In one analysis of decomposition products, the molar yields were determined as follows:

| Product | Moles % |

| Ketones (calc. as α-tetralone) | 48.0 |

| Alcohols (calc. as α-tetralol) | 41.5 |

| Data from Robertson and Waters (1948). rsc.org |

The ratio of α-tetralol to α-tetralone ([A]/[K]) is a critical parameter. In the thermally initiated autoxidation of tetralin, where decomposition of the hydroperoxide is key, the initial [A]/[K] ratio was found to be approximately 0.9 to 1.4, indicating that the two products were formed in nearly equal amounts. cdnsciencepub.com

| Reaction Time (h) | [α-Tetralol] (mM) | [α-Tetralone] (mM) | [A]/[K] Ratio |

| 1 | 0.29 | 0.2 | 1.4 |

| 4 | 0.625 | 0.5 | 1.25 |

| 23 | 1.4 | 2.1 | 0.7 |

| Product yields from the thermally initiated autoxidation of tetralin (1 M) in chlorobenzene (B131634) at 353 K. Adapted from Howard & Baigrie (1983). cdnsciencepub.com |

Radical-Induced Decomposition Processes

Once generated, the free radicals can induce the decomposition of further hydroperoxide molecules, setting up a chain reaction. rsc.orgrsc.org This radical-induced pathway competes with the direct thermal decomposition.

Both the hydroxyl (•OH) and the alkoxyl (C₁₀H₁₁O•) radicals are highly reactive species that can propagate decomposition. rsc.orgrsc.org They can abstract hydrogen atoms from other molecules, including the solvent or another this compound molecule. rsc.orgresearchgate.net The alkoxyl radical is less reactive than the hydroxyl radical. researchgate.net

A key reaction in the autoxidation cycle, which is sustained by hydroperoxide decomposition, is the abstraction of a hydrogen atom from a tetralin molecule by a hydroxyl radical: R”CH₂ + •OH → R”CH• + H₂O rsc.org

The resulting tetralyl radical can then react with oxygen to form a peroxyl radical, continuing the chain. rsc.org The free radicals are also responsible for the formation of α-tetralol. rsc.org This can occur through several mechanisms, including the reaction of a tetralylperoxyl radical with a hydroxyl radical: R”CH-O-O• + •OH → R”CH-OH (α-Tetralol) + O₂ rsc.org

The environment in which the initial homolysis occurs plays a crucial role in determining the reaction outcome. The "Franck-Rabinowitch cage effect" describes how the surrounding solvent molecules can trap the newly formed radical pair (C₁₀H₁₁O• and •OH), preventing their immediate diffusion into the bulk solution. rsc.orgresearchgate.net

Within this solvent cage, the radicals have a higher probability of reacting with each other, a process known as geminate recombination. This cage effect is invoked to explain the consistently high, and relatively constant, percentage of α-tetralone formed during decomposition. rsc.org The reaction between the caged radicals to form α-tetralone and water is favored over their escape from the cage. rsc.orgresearchgate.net The yield of free radicals that escape the cage to initiate chain reactions is often low; in one catalyzed system, it was estimated to be only 2–3% of the decomposed hydroperoxide. researchgate.net This highlights the significance of reactions occurring within the solvent cage. researchgate.netresearchgate.net

Autocatalytic Nature of Hydroperoxide Decomposition

The thermal decomposition of this compound in an inert solvent like tetralin at low concentrations follows a unimolecular pathway with an activation energy of approximately 24.4 kcal/mol. dtic.mil However, the process is complex, as the products formed can influence the reaction, leading to the observed autocatalytic behavior. This autocatalysis is a key feature, as the accumulation of hydroperoxide during oxidation leads to an increased rate of radical formation, thus perpetuating the oxidation chain. royalsocietypublishing.org

Catalyzed Decomposition Kinetics

The rate of decomposition of this compound can be significantly increased by the presence of catalysts. These catalysts can be broadly categorized into metal ions, bases, and acids, each influencing the reaction kinetics and mechanism in a distinct manner.

Metal-Ion Catalysis (e.g., Cobalt, Copper, Iron, Manganese, Nickel)

Transition metal salts are potent catalysts for the decomposition of this compound. The catalytic activity involves a redox cycle where the metal ion alternates between two valence states, facilitating the homolytic cleavage of the peroxide's O-O bond. cdnsciencepub.com This process generates radicals that can initiate further reactions. The general order of catalytic activity for the decanoates of these metals in pure tetralin at 50°C has been studied, providing insights into their relative efficiencies. cdnsciencepub.com

The decomposition kinetics are complex and can be influenced by radical-induced decomposition processes in addition to the direct metal-catalyzed pathway. oup.com The catalytic efficiencies vary significantly among different metals and are also dependent on the solvent and the specific salt used.

Table 1: Activation Energies for Metal-Catalyzed Decomposition of this compound

| Metal Catalyst | Solvent/Conditions | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cobalt Acetate (B1210297) | Acetic Acid | 21.2 ± 0.9 | dtic.milcdnsciencepub.com |

| Manganese Decanoate | Pure Tetralin | - | cdnsciencepub.com |

| Copper Decanoate | Pure Tetralin | - | cdnsciencepub.com |

| Nickel Decanoate | Pure Tetralin | - | cdnsciencepub.com |

| Iron Decanoate | Pure Tetralin | - | cdnsciencepub.com |

The interaction between the metal catalyst and this compound is believed to proceed via the formation of a transient intermediate complex. oup.com For cobalt catalysts, an inner-sphere mechanism is proposed, where the hydroperoxide molecule directly coordinates to the metal ion. cdnsciencepub.com This coordination weakens the O-O bond, facilitating its cleavage. The formation of this catalyst-hydroperoxide complex is a critical step, and its slow decomposition into radicals is often the rate-determining step for chain initiation in autoxidation processes. oup.com Evidence for such complexes has been gathered from kinetic and spectroscopic studies, which show that the coordination of the hydroperoxide to the metal center is a prerequisite for the subsequent electron transfer and decomposition.

The concentration of the metal catalyst has a profound effect on the decomposition rate. Generally, increasing the catalyst concentration increases the rate of decomposition. However, for many metal-catalyzed autoxidations, the rate reaches a limiting value at a certain critical catalyst concentration. cdnsciencepub.comcdnsciencepub.com Above this concentration, further addition of the catalyst has no additional effect on the rate. This phenomenon is often explained by the catalyst achieving a steady-state concentration of the hydroperoxide, where the rate of its formation equals its rate of decomposition. cdnsciencepub.com

A significant aspect of metal-ion catalysis is the deactivation of the catalyst during the reaction. dtic.milcdnsciencepub.com For instance, cobalt salt catalysts are known to be deactivated during the oxidation of tetralin, likely through a reaction with the hydroperoxide itself. dtic.mil It has been estimated that each cobalt atom is capable of decomposing a large number of hydroperoxide molecules before becoming inactive. dtic.mil This deactivation means that the catalytic activity can decrease over time, complicating the kinetic analysis. The catalyst can be converted into a much less active form or even precipitate out of the solution, as observed with manganese catalysts. cdnsciencepub.com

Base Catalysis (e.g., Nitrogen Heterocycles, Aqueous Sodium Hydroxide)

Nitrogen heterocycles, such as pyridine (B92270), can also influence the decomposition. When used as a solvent, pyridine facilitates the decomposition of this compound. However, the mechanism in pyridine is thought to be non-ionic, likely proceeding through a free-radical chain reaction. rsc.org

Table 2: Activation Energies for Base-Catalyzed Decomposition of this compound

| Catalyst/Solvent | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| None (Ethylene Glycol-Water) | 24.8 | rsc.org |

| Sodium Hydroxide (B78521) (in Ethylene (B1197577) Glycol-Water) | 19.4 | rsc.org |

| Pyridine (as solvent) | 24.1 - 33.6 | rsc.org |

Acid Catalysis

Table 3: Activation Energies for Acid-Catalyzed Decomposition of this compound

| Solvent/Catalyst | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Acetic Acid (catalyzed part in Chlorobenzene) | ~19 | rsc.org |

| Aqueous Acetic Acid (3.2 mol % water) | 18.4 | rsc.org |

| Aqueous Acetic Acid (67.9 mol % water) | 20.7 | rsc.org |

Advanced Kinetic Studies of this compound Decomposition

Advanced kinetic studies have been instrumental in elucidating the intricate mechanisms governing the decomposition of this compound. These investigations provide critical data on reaction order, rate constants, and the influence of various environmental factors such as solvent and temperature.

Determination of Reaction Order and Rate Constants

The reaction order of this compound decomposition is highly dependent on the specific reaction conditions, including the presence of catalysts and the solvent system employed.

In acidic and basic solvents, the decomposition has been shown to follow first-order kinetics, particularly at hydroperoxide concentrations below 0.1 M. rsc.org Under these conditions, the rate of decomposition is directly proportional to the concentration of the hydroperoxide, and the rate constant does not depend on the initial concentration. rsc.org This is evidenced by linear plots of the logarithm of the hydroperoxide concentration against time, which were observed to be straight lines for up to 95% of the decomposition process. rsc.org

The presence of metal catalysts significantly influences the kinetics. For instance, in the presence of cobalt acetate in an acetic acid and benzene (B151609) solution, the decomposition of this compound adheres to a first-order decay with respect to the hydroperoxide. dtic.mil However, the reaction is also second-order with respect to the cobalt acetate concentration at lower catalyst levels. dtic.mil The rate of decomposition increases with the concentration of the cobalt catalyst, which acts as a true activator and is not consumed in the reaction. dtic.mil

In the absence of catalysts and in non-polar solvents like tetralin itself, the thermal decomposition at low peroxide concentrations is considered essentially unimolecular, which corresponds to a first-order reaction. dtic.mil

Table 1: Reaction Order of this compound Decomposition under Various Conditions

| Condition | Reaction Order (with respect to Hydroperoxide) | Notes | Source(s) |

|---|---|---|---|

| Acidic/Basic Solvents (<0.1 M) | First-Order | Rate constant is independent of initial concentration. | rsc.org |

| Cobalt Acetate Catalysis | First-Order | Rate increases with catalyst concentration; reaction is second-order with respect to cobalt. | dtic.mil |

| Thermal Decomposition in Tetralin | First-Order (Unimolecular) | Applies at low hydroperoxide concentrations. | dtic.mil |

Influence of Solvent Polarity and Chemical Nature on Decomposition Rates

The solvent plays a crucial role in the decomposition of this compound, affecting both the rate and the likely mechanism (ionic vs. free-radical).

In acidic solvents, the composition of the medium has a marked effect. For example, the addition of water to acetic acid was found to increase the rate of decomposition. rsc.org This suggests that the polarity of the solvent is a significant factor, with more polar environments potentially favoring heterolytic (ionic) fission of the hydroperoxide bond. rsc.orgresearchgate.net The decomposition is also subject to acid catalysis, as demonstrated in chlorobenzene solution where small amounts of acetic acid catalyzed the reaction. rsc.org

In basic media, the effect is even more pronounced. The addition of small quantities of sodium hydroxide to a solution of this compound in an ethylene glycol-water mixture (24:1 by volume) resulted in a great increase in the decomposition rate. rsc.org This indicates a base-catalyzed mechanism. rsc.org

Conversely, in neutral organic compounds of low dielectric constant (low polarity), the decomposition is believed to proceed through a combination of a molecular rearrangement and a free-radical chain reaction. rsc.org Studies using solvents like nitrobenzene (B124822) and pyridine suggest that under these conditions, the decomposition likely does not involve ions. rsc.org The autoxidation of tetralin catalyzed by metal decanoates has been studied in 12 different solvents, revealing that the limiting rate of oxidation is generally determined by the hydroperoxide reaching a steady-state concentration, though rates were smaller than expected in some solvents. cdnsciencepub.com

Table 2: Effect of Solvent on this compound Decomposition

| Solvent System | Additive | Observed Effect on Rate | Probable Mechanism | Source(s) |

|---|---|---|---|---|

| Acetic Acid | Water | Increased rate | Ionic; suppresses induced chain reaction | rsc.org |

| Chlorobenzene | Acetic Acid | Catalyzed decomposition | Acid catalysis | rsc.org |

| Ethylene Glycol-Water (24:1) | Sodium Hydroxide | Greatly increased rate | Base-catalyzed ionic decomposition | rsc.org |

| Neutral, low-polarity solvents | None | Slower, complex | Free-radical and molecular rearrangement | rsc.org |

| Nitrobenzene, Pyridine | None | - | Non-ionic | rsc.org |

Temperature Effects on Decomposition Kinetics and Activation Energies

Temperature is a critical parameter in the kinetics of this compound decomposition, directly influencing the rate constant as described by the Arrhenius equation. The activation energy (Ea), which is the minimum energy required for the decomposition to occur, varies significantly with the reaction environment.

In studies of thermal decomposition in tetralin solvent, an activation energy of 24.4 kcal/mole was determined for the unimolecular reaction. dtic.mil Non-catalytic decomposition generally exhibits activation energies in the range of 24–29 kcal/mol.

Spectroscopic studies using IR variable temperature spectroscopy have confirmed the progressive decomposition of this compound into α-tetralone as the temperature is raised from 292 K to 454 K (19°C to 181°C). lew.ro

Table 3: Activation Energies for this compound Decomposition

| Solvent/Condition | Activation Energy (Ea) in kcal/mole | Source(s) |

|---|---|---|

| Tetralin (thermal, unimolecular) | 24.4 | dtic.mil |

| Ethylene Glycol-Water (24:1) | 24.8 | rsc.org |

| Ethylene Glycol-Water (24:1) with 0.02 M NaOH | 19.4 | rsc.org |

| Acetic Acid with 3.2 mole % Water | 18.4 | rsc.org |

| Acetic Acid with 67.9 mole % Water | 20.7 | rsc.org |

| Non-catalytic systems (general) | 24 - 29 |

Radical Chemistry and Mechanistic Investigations Involving Tetralin Hydroperoxide

Free Radical Generation and Characterization

The thermal or catalyzed decomposition of tetralin hydroperoxide leads to the formation of several types of highly reactive radical species. The weakness of the oxygen-oxygen bond in the hydroperoxide functional group facilitates its homolytic cleavage, generating primary radicals that drive further reactions. nih.gov

The generation of hydroxyl radicals (•OH) from this compound can occur, particularly during its thermal decomposition. rsc.org In broader studies of organic hydroperoxides, the presence of transition metal ions, such as iron or copper, has been shown to catalyze the decomposition of hydroperoxides to form hydroxyl radicals through Fenton-like reactions. mdpi.comnih.gov For instance, the reaction of hydroperoxides with ferrous ions (Fe²⁺) is a well-established method for generating hydroxyl and alkoxyl radicals. While direct studies on this compound are specific, the general mechanism for hydroperoxides suggests a similar pathway. researchgate.net The production of •OH radicals from hydrogen peroxide and lipid hydroperoxides is a known process, further supporting the potential for this compound to undergo similar reactions. nih.gov

The primary radical formed from the homolytic cleavage of the O-O bond in this compound is the tetralin-derived alkoxyl radical (also referred to as the tetraloxy radical, C₁₀H₁₁O•). rsc.org This process is a fundamental step in the chemistry of organic hydroperoxides. nih.gov The formation of the C₁₀H₁₁O• radical is a key event that can lead to a cascade of subsequent reactions, including hydrogen abstraction or β-scission, depending on the reaction conditions. nih.gov Studies on analogous compounds, such as cumene (B47948) hydroperoxide, have confirmed the generation of alkoxyl radicals, which are then readily detected using techniques like electron spin resonance (ESR) spectroscopy. nih.gov The reaction can be represented as:

C₁₀H₁₁OOH → C₁₀H₁₁O• + •OH

The generation of this alkoxyl radical is central to the initiation of autoxidation chains. rsc.orgresearchgate.net

Peroxyl radicals (ROO•) are crucial intermediates in the autoxidation of hydrocarbons like tetralin. dtic.mil The tetralylperoxy radical (C₁₀H₁₁OO•) is formed after the initial abstraction of a hydrogen atom from a tetralin molecule (RH), which generates a tetralyl radical (R•). This alkyl radical then reacts rapidly with molecular oxygen. dtic.milosti.gov

The reaction sequence is as follows:

Hydrogen Abstraction: Initiator• + C₁₀H₁₂ → Initiator-H + C₁₀H₁₁•

Oxygen Addition: C₁₀H₁₁• + O₂ → C₁₀H₁₁OO•

This formation of the peroxyl radical is a key step in the propagation phase of the autoxidation chain reaction. cdnsciencepub.com Peroxyl radicals are known to be important initiators of lipid peroxidation by abstracting hydrogen atoms from fatty acids. wikipedia.org

Chain Reactions in Hydrocarbon Autoxidation

The autocatalytic nature of tetralin autoxidation is attributed to the decomposition of the this compound formed during the reaction. rsc.org This decomposition provides the free radicals necessary to start new oxidation chains, leading to an acceleration of the reaction rate over time. rsc.org

The initiation can occur through two primary pathways:

Unimolecular Decomposition: The hydroperoxide molecule breaks down thermally into an alkoxyl and a hydroxyl radical.

ROOH → RO• + •OH

Bimolecular Decomposition: Two hydroperoxide molecules react to produce radicals.

2 ROOH → RO• + ROO• + H₂O

Table 1: Initiation Reactions in Tetralin Autoxidation

| Reaction Type | Equation | Description |

| Thermal Initiation | C₁₀H₁₁OOH → C₁₀H₁₁O• + •OH | Unimolecular homolysis of the hydroperoxide O-O bond. rsc.org |

| Metal-Catalyzed Initiation | C₁₀H₁₁OOH + Mⁿ⁺ → C₁₀H₁₁O• + OH⁻ + M⁽ⁿ⁺¹⁾⁺ | Redox reaction with a transition metal ion to generate an alkoxyl radical. researchgate.netdtic.mil |

| Oxygen Reaction | 2 RH + O₂ → 2 R• + H₂O₂ | Direct reaction between tetralin (RH) and oxygen can also initiate chains, though it is often slower than peroxide decomposition. rsc.org |

Once formed, the tetralylperoxy radical (C₁₀H₁₁OO• or ROO•) propagates the chain reaction by abstracting a hydrogen atom from another tetralin molecule (RH). cdnsciencepub.com This is typically the rate-determining step in the propagation cycle.

The reaction is as follows: C₁₀H₁₁OO• + C₁₀H₁₂ → C₁₀H₁₁OOH + C₁₀H₁₁•

Table 2: Key Propagation Steps in Tetralin Autoxidation

| Step | Reaction | Reactants | Products | Significance |

| 1 | R• + O₂ → ROO• | Tetralyl radical (R•), Molecular oxygen (O₂) | Tetralylperoxy radical (ROO•) | Fast reaction that converts the alkyl radical into a peroxyl radical. dtic.mil |

| 2 | ROO• + RH → ROOH + R• | Tetralylperoxy radical (ROO•), Tetralin (RH) | This compound (ROOH), Tetralyl radical (R•) | Rate-determining step that forms the hydroperoxide product and regenerates the alkyl radical to continue the chain. cdnsciencepub.comscispace.com |

Hydrogen Atom Transfer Kinetics and Isotope Effects

The investigation of primary kinetic isotope effects (KIE) provides significant insight into the mechanism of hydrogen atom abstraction, which is a key step in the propagation phase of tetralin autoxidation. The KIE is the ratio of the rate constant of a reaction with a light isotope (typically hydrogen, kH) to the rate constant of the same reaction with a heavy isotope (typically deuterium (B1214612), kD). A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.

In the context of the inhibited autoxidation of tetralin, a significant primary kinetic isotope effect has been observed. For instance, in the inhibition of tetralin autoxidation by 2,6-di-t-butyl-4-methylphenol at 65°C, a deuterium isotope effect (kH/kD) of 10 was reported scispace.com. This large value is indicative of a primary KIE and strongly suggests that the abstraction of the phenolic hydrogen atom by the tetralinylperoxy radical is the rate-determining step in the inhibition process.

The magnitude of the KIE can provide information about the transition state of the hydrogen abstraction reaction. A large KIE, such as the one observed, suggests a symmetrical transition state where the hydrogen atom is approximately halfway between the donor (the phenol) and the acceptor (the peroxy radical).

The following table presents data on the kinetic isotope effect in the inhibited autoxidation of tetralin.

Table 1: Deuterium Isotope Effect in the Inhibited Autoxidation of Tetralin at 65°C

| Inhibitor | kH/kD |

|---|---|

| 2,6-di-t-butyl-4-methylphenol | 10 scispace.com |

| Phenol (B47542) | The isotope effect is influenced by the square root relationship of the phenol concentration due to the phenoxy radical abstracting a hydrogen atom from both tetralin and its hydroperoxide. scispace.com |

| 4-methoxyphenol | The isotope effect varies, approaching a value of about 10 at low inhibitor concentrations. scispace.com |

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically does not have enough energy to overcome. In chemical reactions, particularly those involving the transfer of light particles like hydrogen atoms, tunneling can play a significant role and lead to reaction rates that are higher than those predicted by classical transition state theory.

The likelihood of tunneling is inversely related to the mass of the tunneling particle and the width of the potential energy barrier. Since a hydrogen atom is very light, it has a higher probability of tunneling compared to heavier atoms. In the context of hydrogen atom abstraction from this compound by a radical, the reaction could proceed, to some extent, through the tunneling of the hydrogen atom from the hydroperoxide to the radical, rather than by surmounting the activation energy barrier.

The occurrence of tunneling can lead to several observable effects:

Non-linear Arrhenius Plots: A plot of the natural logarithm of the rate constant versus the inverse of temperature may show curvature, especially at low temperatures.

Exaggerated Kinetic Isotope Effects: The KIE values can be significantly larger than the semi-classical limit of approximately 7 at room temperature.

Given the nature of the hydrogen atom transfer in the radical chemistry of this compound, it is plausible that quantum mechanical tunneling contributes to the reaction kinetics, although the extent of this contribution would require specific experimental and theoretical investigation.

Radical Scavenging and Inhibition Studies

The autoxidation of tetralin, a radical chain reaction, can be inhibited by the addition of antioxidants that act as radical scavengers. Phenols and thiols are effective inhibitors because they can donate a hydrogen atom to the chain-carrying tetralinylperoxy radicals (Tetralin-OO•), thus breaking the propagation cycle.

The primary mechanism of inhibition by phenolic antioxidants involves a hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a peroxy radical. This reaction is generally very fast and results in the formation of a relatively stable phenoxy radical and a molecule of this compound. The stability of the resulting phenoxy radical is a key factor in the antioxidant's effectiveness; a more stable phenoxy radical is less likely to initiate new radical chains.

The general reaction for inhibition by a phenolic antioxidant (ArOH) is as follows:

Tetralin-OO• + ArOH → Tetralin-OOH + ArO•

Similarly, thiols (RSH) can inhibit the autoxidation by donating their sulfhydryl hydrogen atom to the peroxy radical:

Tetralin-OO• + RSH → Tetralin-OOH + RS•

The resulting thiyl radical (RS•) is also relatively stable. Studies on the inhibition of autoxidation by 2,4,6-tri-tert-butyl substituted phenol, aniline, and thiophenol have shown that the primary process is the abstraction of the hydrogen atom attached to the functional group researchgate.net.

The following table provides a qualitative comparison of the inhibitory mechanisms.

Table 2: Mechanisms of Inhibition by Phenols and Thiols

| Antioxidant Type | General Structure | Inhibition Mechanism | Resulting Radical |

|---|---|---|---|

| Phenol | ArOH | Hydrogen atom donation from the -OH group to a peroxy radical. | Phenoxy radical (ArO•) |

| Thiol | RSH | Hydrogen atom donation from the -SH group to a peroxy radical. | Thiyl radical (RS•) |

This autocatalytic effect is particularly noticeable with less sterically hindered phenols. The phenoxy radical (ArO•) formed from the initial inhibition step, while relatively stable, can still abstract a hydrogen atom from the newly formed this compound (Tetralin-OOH). This reaction regenerates a tetralinylperoxy radical (Tetralin-OO•) and the original phenolic antioxidant (ArOH).

ArO• + Tetralin-OOH → ArOH + Tetralin-OO•

Catalytic Transformations Initiated or Mediated by Tetralin Hydroperoxide

Role as an Intermediate in Catalytic Oxidation of Hydrocarbons

In the absence of a catalyst, the thermal autoxidation of tetralin at 90°C can achieve a conversion of 7.8 mol%, with a high selectivity of 85 mol% towards tetralin hydroperoxide. ntnu.no This indicates that the initial oxidation primarily yields the hydroperoxide, which can then be catalytically converted to other desired products. ntnu.no The presence of strong alkalies can initially catalyze the oxidation but is quickly followed by an inhibiting effect due to the base-catalyzed enolization and subsequent oxidation of the 1-tetralone (B52770) product. cdnsciencepub.com

The control of selectivity in the catalytic oxidation of hydrocarbons is a significant challenge, with the goal of maximizing the yield of desired products like ketones and alcohols while minimizing byproducts. This compound, as a key intermediate, is central to controlling these pathways. Catalysts are employed to steer the decomposition of THPO towards specific products.

For instance, copper- and chromium-based heterogeneous catalysts have been studied for the oxidation of tetralin. ntnu.no In the presence of a Cu/PVP (copper/polyvinylpyrrolidone) catalyst, tetralin conversion reached approximately 24 mol% with over 95% selectivity towards a mixture of 1-tetralone and 1-tetralol. ntnu.no The product distribution is highly dependent on the catalyst and reaction conditions. In one example using a copper hydroxide (B78521) catalyst, the oxidation of tetralin at 80°C yielded a product mixture containing 15% 1-tetralin hydroperoxide, 5.2% 1-tetralone, and 3% 1-tetralol. prepchem.com

The selective oxidation of hydrocarbons often involves managing the reactivity of the intermediate hydroperoxides. rsc.org The choice of catalyst and oxidant can significantly influence the product distribution.

Table 1: Product Distribution in Catalytic Oxidation of Tetralin

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | 1-Tetralin Hydroperoxide (%) | 1-Tetralone (%) | 1-Tetralol (%) | Selectivity towards Tetralone + Tetralol (%) |

|---|---|---|---|---|---|---|---|

| None (Thermal Autoxidation) | Air | 90 | 7.8 | 85 | - | - | Low |

| Cu/PVP | Air | 90 | ~24 | Low | High | High | >95 |

Note: Data compiled from multiple research findings. ntnu.noprepchem.com Dashes indicate data not specified in the source.

The performance and stability of catalysts are critical for industrial applications. In the catalytic oxidation of tetralin using a Cu/PVP catalyst, it was observed that the fresh catalyst achieved high conversion within 13.5 hours. ntnu.no However, upon reuse, the catalyst exhibited an induction period of about 8 hours before significant conversion began, eventually reaching the same conversion level after 24 hours. ntnu.no This suggests a change in the catalyst's active sites or surface properties during the reaction, which affects its initial activity.

Catalyst deactivation can occur through various mechanisms, including coke formation. In studies involving tetralin, dehydrogenation reactions were found to produce significantly more coke than hydrogenation reactions, leading to catalyst pore plugging. mdpi.com While this study focused on hydrogenation/dehydrogenation, the principles of coke formation are relevant to oxidation systems where complex side reactions can occur. The stability of catalysts like LaCoO3 has been noted in cyclohexene (B86901) oxidation, where it showed good reusability due to a stable particle size, morphology, and structure. rsc.org

Initiation of Polymerization Reactions

Organic peroxides, including hydroperoxides like THPO, are a well-known class of radical initiators used in industrial polymerization processes. wikipedia.org These substances contain a weak peroxide (-O-O-) bond that can be cleaved under mild conditions, such as exposure to heat, to produce highly reactive radical species. wikipedia.org These radicals then initiate the chain-growth polymerization of monomers.

This compound can function as a radical initiator. The homolytic cleavage of its O-O bond generates an alkoxy radical (RO•) and a hydroxyl radical (•OH). These primary radicals can then react with a monomer molecule to start the polymerization chain. wikipedia.org The efficiency of an initiator is a key parameter, representing the fraction of generated radicals that successfully initiate a polymer chain. nih.gov The effectiveness of peroxide initiators is influenced by their functionality (the number of peroxide groups per molecule) and their half-life at a given temperature. researchgate.net

Radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. nih.gov

Initiation: This stage involves the generation of free radicals from the initiator and the subsequent addition of the first monomer unit. For a hydroperoxide like THPO, the decomposition is the first step:

ROOH → RO• + •OH The resulting radicals (initiator fragments) then attack a monomer molecule (M) to form a chain-initiating radical: researchgate.net

RO• + M → ROM•

Propagation: The newly formed radical rapidly adds to successive monomer molecules, causing the polymer chain to grow. nih.gov

ROM• + n(M) → ROM(M)n•

Termination: The growth of the polymer chain is halted when two radical species react with each other, either by combination or disproportionation. nih.gov This is an inevitable step in conventional radical polymerization and leads to a short lifetime for most free radicals. nih.gov

Computational Chemistry Approaches to Tetralin Hydroperoxide Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory has become a primary computational tool for investigating the reaction mechanisms involving peroxides due to its favorable balance of accuracy and computational cost. DFT studies allow for the detailed exploration of potential energy surfaces, helping to identify the most likely pathways for radical formation, hydroperoxide decomposition, and other elementary reaction steps.

The stability and decomposition of tetralin hydroperoxide are central to its role in autoxidation chain reactions. The key reaction is the homolytic cleavage of the weak oxygen-oxygen bond, which generates a tetraloxyl radical and a hydroxyl radical.

Reaction: C₁₀H₁₁OOH → C₁₀H₁₁O• + •OH

Computational studies on analogous hydroperoxide compounds demonstrate that DFT methods can accurately predict these energetic values. The calculations involve optimizing the geometries of the reactant (this compound) and the product radicals, followed by calculating their electronic energies to determine the reaction enthalpy (ΔH).

| Parameter | Method | Reported Value |

| Enthalpy of Decomposition (ΔH) | Experimental | -87.0 kJ/mol |

| O-O Bond Dissociation Energy (BDE) | DFT (Typical Range) | 150 - 190 kJ/mol |

Note: The DFT value is an illustrative range typical for hydroperoxides; specific calculated values for this compound are not available in the cited literature. The experimental value provides a target for computational validation.

Beyond reaction thermodynamics, DFT is essential for studying the kinetics of elementary reactions by locating and characterizing the transition state (TS) for each step. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the TS is the activation energy (Ea), which governs the reaction rate.

A crucial elementary step in the tetralin autoxidation cycle is the hydrogen atom transfer (HAT) from the hydroperoxide group to a peroxyl radical (ROO•).

Reaction: C₁₀H₁₁OOH + R'OO• → C₁₀H₁₁OO• + R'OOH

Kinetic studies have experimentally determined the activation energy for the transfer of a hydrogen atom from α-tetralin hydroperoxide to a tertiary alkylperoxy radical. DFT calculations complement such experimental work by providing a detailed picture of the transition state geometry and its energetic barrier. The process involves:

Locating the TS: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS.

Frequency Analysis: A frequency calculation is performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The activation energy is calculated as the energy difference between the TS and the initial reactant complex.

| Reaction Step | Method | Key Finding/Value |

| H-atom transfer from C₁₀H₁₁OOH to t-ROO• | Experimental (Kinetic ESR Study) | Activation Energy (Ea) = 4.5 ± 0.5 kcal/mol |

| H-atom transfer from C₁₀H₁₁OOH to t-ROO• | DFT (Transition State Analysis) | Provides TS geometry, vibrational frequencies, and a calculated Ea to compare with experimental values. |

Note: Specific DFT-calculated transition state energies for this reaction were not available in the surveyed literature, but the methodology is standard for analyzing such elementary steps.

This type of analysis allows researchers to understand the factors influencing reactivity, such as the nature of the attacking radical and the steric and electronic environment of the hydroperoxide.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity

While DFT is widely used, other computational methods also offer valuable insights into the properties of this compound.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without using experimental data for parametrization. unipd.it Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy.

Strengths: They are systematically improvable; by using higher levels of theory and larger basis sets, one can systematically converge towards the exact solution. They are essential when dealing with systems where DFT may fail, such as those with significant multi-reference character or where electron correlation is particularly complex. unipd.it

Weaknesses: Their high computational cost often limits their application to smaller molecules or requires significant computational resources. unipd.it For a molecule the size of this compound, high-level ab initio calculations for reaction mechanisms can be prohibitively expensive.

Semi-Empirical Methods: These methods are based on the same fundamental framework as Hartree-Fock but introduce approximations and parameters derived from experimental or high-level ab initio data to simplify the calculations. Examples include AM1, PM3, and the more recent PM6 and PM7.

Strengths: They are significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or for running molecular dynamics simulations over longer timescales.

Weaknesses: Their accuracy is highly dependent on the quality of the parametrization for the specific class of molecules being studied. They may yield incorrect results if the molecule under investigation is not similar to those in the training set used to develop the method.

For this compound, ab initio methods could be used to provide highly accurate benchmark data for specific properties, such as the O-O bond dissociation energy or the geometry of the ground state. Semi-empirical methods could be employed to screen reaction pathways or to model the behavior of this compound in larger systems, such as within a solvent matrix or at an interface, where DFT calculations would be too demanding.

Role in Complex Chemical Systems and Applied Research Contexts

Fuel Stability and Degradation Processes

The presence and reactivity of tetralin hydroperoxide are central to understanding the storage and thermal stability of turbine fuels. As a primary oxidation product, its decomposition pathways dictate the formation of soluble gums and insoluble deposits that can impair fuel system performance.

The mechanisms of fuel instability and deposit formation are often studied using model systems that mimic the behavior of complex turbine fuels like Jet A. A common model system consists of a solution of tetralin in n-dodecane (e.g., 10% v/v), which exhibits stability and deposition behavior comparable to real fuels. nasa.gov

In these systems, the autoxidation of tetralin is the initiating process, leading to the formation of this compound. This hydroperoxide is a critical precursor to fuel deposits. nasa.govnasa.gov The subsequent decomposition of this compound and condensation reactions involving its breakdown products, such as tetralone and tetralol, are key steps in the formation of gums and solid deposits. nasa.govnasa.gov The presence of hydroxyl, carbonyl, and peroxy functional groups has been confirmed in deposits from both the tetralin/dodecane model system and actual Jet A fuel storage, highlighting the direct link between hydroperoxide chemistry and deposit composition. nasa.gov Studies have shown that while this compound alone can produce deposits, the rate of formation is significantly greater when both this compound and its decomposition product, tetralone, are present. nasa.gov

| Component | Role/Observation in Fuel Systems | Reference |

|---|---|---|

| Tetralin/Dodecane | Model system that simulates the stability behavior of real turbine fuels. | nasa.gov |

| This compound | Primary autoxidation product and a key precursor to deposit formation. | nasa.govnasa.gov |

| Tetralone | A primary decomposition product of this compound; accelerates deposit formation when present with the hydroperoxide. | nasa.govnasa.gov |

| Deposits (Gums) | Contain hydroxyl, carbonyl, and peroxy functional groups, indicating their origin from oxidation products. | nasa.gov |

Trace heteroatomic compounds naturally present in fuels can have a profound impact on stability by altering the reaction pathways of this compound.

Nitrogen Heterocycles : Compounds such as pyridines, pyrroles, indoles, and quinolines generally decrease fuel stability. nasa.govnasa.gov They act as base catalysts, markedly increasing the rate of this compound decomposition. nasa.govnasa.gov This catalytic effect promotes condensation reactions between the hydroperoxide and its breakdown products (like tetralone), accelerating the formation of deposits. nasa.gov The effectiveness of a nitrogen heterocycle in promoting deposition often correlates with its basicity within a given structural class. nasa.gov For instance, the addition of quinoline (B57606) has been shown to significantly increase the decomposition rate of this compound in model systems. nasa.gov

Inhibitors : Sulfides and disulfides can act as inhibitors, reducing the rate of autoxidation. nasa.govasme.org Dilauryl thiodipropionate, for example, has been shown to catalytically decompose this compound. acs.org

Promoters : Thiols and certain aromatic sulfur compounds like dibenzothiophene (B1670422) have been found to increase deposit formation. nasa.gov

| Additive Class | Specific Compound Examples | Effect on this compound | Overall Impact on Fuel Stability | Reference |

|---|---|---|---|---|

| Nitrogen Heterocycles | Quinoline, Indoles, Pyrroles | Catalyze decomposition | Decrease stability, promote deposits | nasa.govnasa.gov |

| Sulfur Compounds (Inhibitors) | Sulfides, Disulfides | Promote decomposition into non-radical products | Can increase stability, inhibit autoxidation | nasa.govasme.org |

| Sulfur Compounds (Promoters) | Thiols, Dibenzothiophene | Contribute to reactions leading to insolubles | Decrease stability, promote deposits | nasa.gov |

To better understand and predict the stability of fuels, researchers utilize both computational and physical models. Kinetic modeling is essential for simulating the complex reaction networks involved in autoxidation. A semi-detailed kinetic reaction scheme, involving approximately 400 species and 10,000 reactions, has been used to simulate the oxidation of tetralin under various conditions, showing reasonable agreement with experimental measurements. figshare.com Such models rely on accurate kinetic data for elementary reactions, including the decomposition of hydroperoxides. scispace.com

Environmental Chemical Transformations

Beyond its role in fuel systems, this compound is relevant to the environmental fate of hydrocarbon pollutants. Its formation is a step in the oxidative degradation of tetralin and similar compounds in the environment.

When fuel oils are released into the environment, they are subject to weathering processes, including photooxidation. Sunlight can initiate and accelerate the oxidation of petroleum hydrocarbons. researchgate.networdpress.com This process involves the reaction of hydrocarbons with oxygen, leading to the formation of hydroperoxides as primary products, which then decompose into a variety of more polar, oxygenated compounds. researchgate.net The photooxidation of aromatic hydrocarbons, a major component of fuel oil, typically yields corresponding alcohols, aldehydes, ketones, and carboxylic acids. researchgate.net These transformation products are generally more water-soluble than the parent hydrocarbons, which can affect their environmental transport and bioavailability.

Hydroperoxides play a significant role in the broader context of oxidative degradation of environmental contaminants. In natural settings, the biodegradation of cyclic hydrocarbons like tetralin can involve the formation of hydroperoxides within microbial cells, a process linked to the compound's toxicity. nih.gov

In environmental remediation, hydroperoxides (most commonly hydrogen peroxide) are intentionally used in advanced oxidation processes (AOPs) to treat soil and groundwater contaminated with petroleum hydrocarbons. frontiersin.orgazjm.orgfrontiersin.org Technologies such as the Fenton process utilize peroxides to generate highly reactive hydroxyl radicals. frontiersin.org These radicals are powerful oxidizing agents that can break down complex, persistent hydrocarbon molecules into simpler, less harmful substances like carbon dioxide and water. frontiersin.org Therefore, the chemistry of hydroperoxides is harnessed to facilitate the decomposition of pollutants that are otherwise resistant to degradation. frontiersin.org However, in some cases, the addition of peroxide oxidants to weathered soils can inhibit natural biodegradation by being toxic to the native microbial communities. elsevierpure.com

Advanced Research Directions and Future Perspectives on Tetralin Hydroperoxide

Development of Novel and More Selective Catalysts for Production and Decomposition

The catalytic control of both the formation (production) and subsequent breakdown (decomposition) of tetralin hydroperoxide is crucial for enhancing the efficiency and selectivity of chemical processes. Research is actively pursuing novel catalysts that offer superior performance over traditional systems.

For the production of this compound, the autoxidation of tetralin is the primary route. Heavy metal ions such as Cr³⁺ and Cu²⁺ have been used to catalyze the air oxidation of 1,2,3,4-tetrahydronaphthalene, which proceeds through the hydroperoxide to yield a mixture of 1-tetralol and 1-tetralone (B52770) wikipedia.org. However, the focus is shifting towards heterogeneous catalysts that are more selective and easier to recycle. A notable development is the use of CrAPO-5 materials with a unique microporous-mesoporous hierarchical pore structure. These catalysts have shown high activity and selectivity in the liquid-phase oxidation of tetralin, primarily towards 1-tetralone, a key decomposition product of the hydroperoxide intermediate researchgate.net.

The selective decomposition of this compound into valuable chemical products is a significant area of catalyst development. The goal is to direct the decomposition towards either 1-tetralone or 1-tetralol, avoiding unwanted side reactions. Quaternary ammonium (B1175870) salts have been identified as effective catalysts for the selective decomposition of this compound specifically to 1-tetralone rsc.org. The mechanism is believed to involve the formation of a hydrogen bond complex between the catalyst and the hydroperoxide rsc.org. Other studies have investigated the decomposition in various solvents using catalysts like zinc diisopropyldithiophosphate to understand the formation of molecular products and free radicals researcher.life.

| Catalyst Type | Reaction | Primary Product(s) | Key Research Finding |

|---|---|---|---|

| Cr³⁺ or Cu²⁺ ions | Production (Oxidation of Tetralin) | 1-Tetralol and 1-Tetralone mix | Catalyzes air oxidation via the hydroperoxide intermediate. wikipedia.org |

| CrAPO-5 (Hierarchical Pore Structure) | Production/Decomposition | 1-Tetralone | Demonstrates higher activity and selectivity compared to conventional microporous CrAPO-5. researchgate.net |

| Quaternary Ammonium Salts | Decomposition | 1-Tetralone | Achieves selective decomposition through the formation of a hydrogen bond complex. rsc.org |

| Zinc Diisopropyldithiophosphate | Decomposition | Molecular products and free radicals | Used to study the course of decomposition in various organic solvents. researcher.life |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Stability

Computational chemistry and molecular modeling have emerged as indispensable tools for gaining a deep, predictive understanding of the reactivity and stability of molecules like this compound. These methods allow researchers to investigate reaction mechanisms, transition states, and energy profiles at the atomic level, providing insights that are often difficult to obtain through experiments alone.

Quantum chemical modeling is particularly suited for studying hydroperoxide compounds. For instance, studies on tert-butyl hydroperoxide using non-empirical quantum chemistry methods like MP2 have successfully investigated its conformational mobility and the energy barriers for internal rotation researchgate.net. Such calculations can also localize the transition state for homolysis of the O–O bond and determine the activation enthalpy of the reaction, which is a direct measure of its thermal stability researchgate.net. These established methodologies can be directly applied to this compound to predict its decomposition pathways and stability under various conditions.

Density Functional Theory (DFT) is another powerful technique used to explore complex reaction mechanisms. Research on the thermal oxidation of other organic molecules, such as (E)-4-decenal, demonstrates how DFT can be used to map out the intricate network of reactions involving peroxyl radicals (ROO·), hydroperoxides (ROOH), and alkoxy radicals (RO·) nih.gov. By calculating the potential energy surfaces and reaction rate constants for dozens of possible reactions, researchers can determine the most favorable decomposition pathways nih.gov. Applying this approach to this compound would enable a predictive understanding of its oxidation and decomposition, helping to optimize reaction conditions for desired outcomes and prevent explosive decomposition, a known hazard for hydroperoxides nih.govnoaa.gov.

| Computational Method | Analyzed Property | Significance for this compound |

|---|---|---|

| MP2 (Møller-Plesset perturbation theory) | Conformational mobility, transition states, activation enthalpy for homolysis. researchgate.net | Provides predictions of thermal stability and the energy required to break the O-O bond. |

| DFT (Density Functional Theory) | Reaction pathways, potential energy surfaces, reaction rate constants. nih.gov | Elucidates complex decomposition mechanisms (radical vs. molecular) and predicts the most likely products under different conditions. |

Integration with Green Chemistry Principles for Sustainable Synthetic and Catalytic Processes

The integration of green chemistry principles into the synthesis and catalytic processes involving this compound is a critical direction for future research, aiming to enhance sustainability and reduce environmental impact. This involves developing cleaner reaction pathways, utilizing safer materials, and minimizing waste.

A core tenet of green chemistry is the use of catalytic processes over stoichiometric ones to improve atom economy and reduce waste researchgate.net. The development of heterogeneous, recyclable catalysts for both the synthesis of the precursor, tetralin, and the selective decomposition of this compound is a key objective. For example, the synthesis of tetralin via naphthalene (B1677914) hydrogenation has been demonstrated using polymer-stabilized platinum nanoparticles that are stable and can be recovered and reused mdpi.comresearchgate.net. This approach avoids the use of corrosive reagents and extreme conditions often found in conventional hydrogenation methods researchgate.net.

The choice of solvent and reaction medium is another focal point for green chemistry. Supercritical fluids, such as supercritical hexane, have been successfully used as a medium for the synthesis of tetralin mdpi.comresearchgate.net. These solvents offer benefits like higher diffusivity and lower viscosity, which can intensify mass transfer and increase reaction rates. Furthermore, they can be easily separated from the products and recycled, minimizing solvent waste mdpi.comresearchgate.net. Another sustainable approach is electrocatalytic hydrogenation, which can operate under mild conditions using water as the hydrogen source, thereby avoiding the transportation and use of high-pressure hydrogen gas researchgate.net.

Future research will focus on designing integrated processes that are inherently safer and more energy-efficient. This includes using benign oxidizing agents, such as air or hydrogen peroxide, and developing catalysts that can operate at lower temperatures and pressures researchgate.netneliti.com. By combining novel heterogeneous catalysts with greener solvents and reaction conditions, the entire lifecycle of this compound production and utilization can be made more sustainable, aligning with the global need for environmentally responsible chemical manufacturing.

Q & A

Q. What are the established methods for synthesizing tetralin hydroperoxide, and how can purity be validated?

this compound is typically synthesized via autoxidation of tetralin under controlled oxygen flow. A detailed protocol is outlined in Organic Syntheses, where the reaction is monitored using iodometric titration to quantify hydroperoxide formation . Purity validation involves nuclear magnetic resonance (NMR) spectroscopy (characteristic peaks at δ 7.5–8.0 ppm for aromatic protons and δ 4.5–5.0 ppm for the hydroperoxide group) and gas chromatography (GC) with flame ionization detection. Ensure inert atmospheres during synthesis to prevent premature decomposition .

Q. How can this compound concentrations be quantified in reaction mixtures?

The triphenylphosphine (TPP) method is widely used: TPP reacts stoichiometrically with hydroperoxides to form triphenylphosphine oxide, quantified via GC or UV-Vis spectroscopy (λ = 260–280 nm) . For time-resolved studies, aliquot sampling followed by iodometric titration (using sodium thiosulfate as a titrant) provides precise concentration data. Calibration curves must be prepared using freshly synthesized standards .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Under inert gas (e.g., nitrogen or argon) at 2–8°C to suppress radical-induced decomposition .

- Testing : Regularly test for peroxides using test strips or iodometric assays before use. Discard if peroxide concentrations exceed 10 ppm .

- Labeling : Record dates of receipt, opening, and peroxide testing on containers. Use hazard-compatible materials (e.g., glass or PTFE) to avoid catalytic decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the decomposition kinetics of this compound?

Decomposition follows first-order kinetics in the presence of catalysts like poly(tetrafluoroethylene) (PTFE), with rate constants dependent on temperature (90–115°C) and initial hydroperoxide concentration. Integral rate plots (1/[C] vs. time) confirm second-order dependence on tetralin in non-catalyzed systems (Figure 2 in ). For catalyzed systems, use Arrhenius plots to determine activation energies (Table II in ).

Q. What strategies optimize selectivity toward this compound in autoxidation reactions?

Selectivity (S) is calculated as:

Key variables include:

- Oxygen partial pressure : Maintain >1 atm to favor hydroperoxide formation over secondary oxidation products.

- Inhibitors : Add radical scavengers (e.g., BHT) at <0.1 wt.% to suppress chain-termination side reactions .

- Temperature : Lower temperatures (50–80°C) reduce thermal decomposition but slow reaction rates; balance via kinetic modeling .

Q. How should researchers resolve contradictions in experimental data, such as anomalous decomposition rates?

- Error analysis : Identify systematic errors (e.g., evaporative loss of tetralin) using control experiments under inert conditions .

- Data validation : Cross-validate GC results with NMR or FTIR to confirm hydroperoxide integrity .

- Statistical rigor : Apply ANOVA to assess reproducibility across triplicate runs. For outlier removal, use Grubbs’ test (α = 0.05) .

- Mechanistic studies : Probe radical intermediates via electron paramagnetic resonance (EPR) spectroscopy to verify decomposition pathways .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products